4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride
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Overview
Description
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylated nitrogen atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-bromo-3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methylation: The amine group is methylated to form N-methyl-3-(trifluoromethyl)aniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-(trifluoromethyl)aniline
- N-methyl-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
Uniqueness
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the combination of its bromine, trifluoromethyl, and methylated nitrogen groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2758003-18-6 |
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Molecular Formula |
C8H8BrClF3N |
Molecular Weight |
290.5 |
Purity |
95 |
Origin of Product |
United States |
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